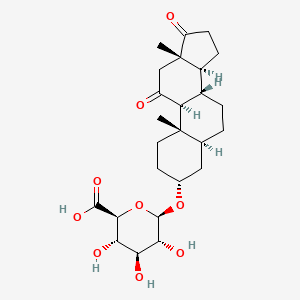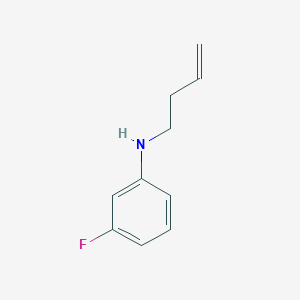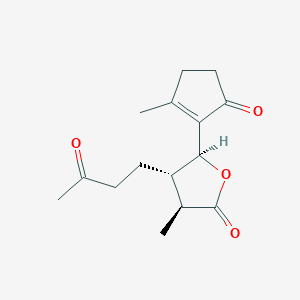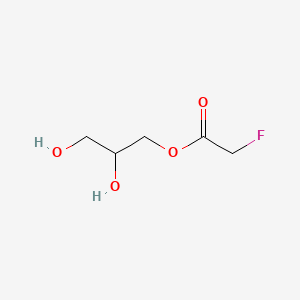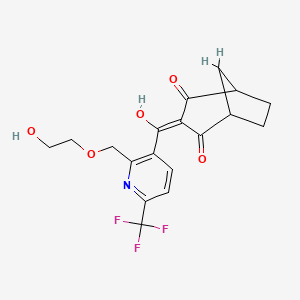
Desmethyl-Bicyclopyrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl-Bicyclopyrone involves multiple steps, including the preparation of intermediate compounds. One method involves the use of nickel/photoredox-catalyzed reactions to achieve the desired structure . The reaction conditions typically include the use of high-purity solvents and reagents to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound requires stringent quality control measures to maintain the compound’s integrity. The process involves the use of specialized equipment and techniques such as high-performance liquid chromatography (HPLC) for purification and analysis . The compound is often transported under low-temperature conditions to preserve its stability .
化学反应分析
Types of Reactions: Desmethyl-Bicyclopyrone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include formic acid, methanol, and acetonitrile . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyridine ketones, which are valuable intermediates in the synthesis of herbicides and other agrochemicals.
科学研究应用
Desmethyl-Bicyclopyrone has a wide range of scientific research applications. It is primarily used in the development of herbicides due to its ability to inhibit hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plant growth . Additionally, it is used in studies related to weed control and crop protection . The compound’s unique structure makes it a valuable tool in the synthesis of new agrochemicals and pharmaceuticals.
作用机制
Desmethyl-Bicyclopyrone exerts its effects by inhibiting the enzyme hydroxyphenylpyruvate dioxygenase (HPPD) . This inhibition disrupts the production of essential compounds required for carotenoid pigments, leading to the bleaching and eventual death of the plant . The compound’s molecular targets include the active sites of the HPPD enzyme, which are crucial for its inhibitory action .
相似化合物的比较
Desmethyl-Bicyclopyrone belongs to the hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class of herbicides, similar to compounds like Bicyclopyrone, Mesotrione, and Tembotrione . this compound is unique due to its specific structural modifications, which enhance its efficacy and selectivity. These modifications make it a valuable compound for developing new herbicides with improved properties .
List of Similar Compounds:- Bicyclopyrone
- Mesotrione
- Tembotrione
- Topramezone
This compound’s unique structure and properties make it a significant compound in the field of agrochemical research, offering potential for the development of new and effective herbicides.
属性
分子式 |
C18H18F3NO5 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
3-[hydroxy-[2-(2-hydroxyethoxymethyl)-6-(trifluoromethyl)pyridin-3-yl]methylidene]bicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C18H18F3NO5/c19-18(20,21)13-4-3-11(12(22-13)8-27-6-5-23)17(26)14-15(24)9-1-2-10(7-9)16(14)25/h3-4,9-10,23,26H,1-2,5-8H2 |
InChI 键 |
LGLOYWDIZYMQSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C(=O)C(=C(C3=C(N=C(C=C3)C(F)(F)F)COCCO)O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


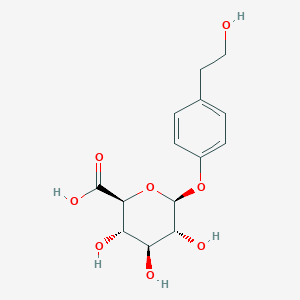
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
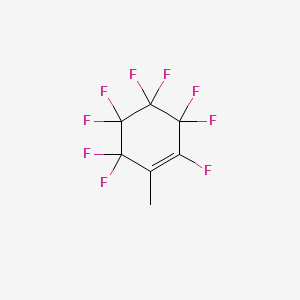
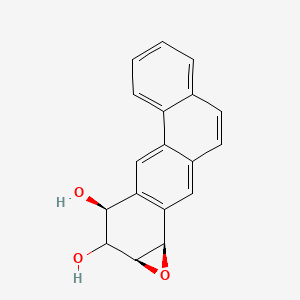
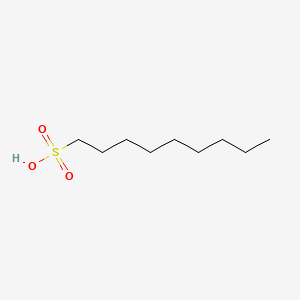
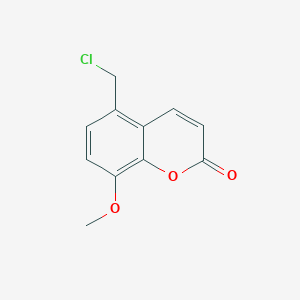
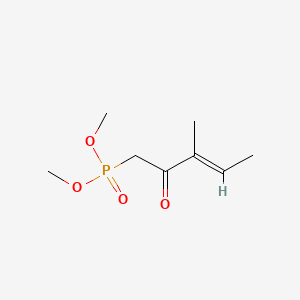

![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
